molecular formula C12H9BrOS B14291903 1-(Benzenesulfinyl)-2-bromobenzene CAS No. 112921-52-5

1-(Benzenesulfinyl)-2-bromobenzene

Cat. No.: B14291903
CAS No.: 112921-52-5
M. Wt: 281.17 g/mol
InChI Key: SGOOIBDZNFGCKC-UHFFFAOYSA-N
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Description

1-(Benzenesulfinyl)-2-bromobenzene: is an organic compound that features a benzenesulfinyl group attached to a bromobenzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfinyl)-2-bromobenzene can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzenesulfonyl chloride with a suitable reducing agent to form the sulfinyl group. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfinyl)-2-bromobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, dry ether, and low temperatures.

    Substitution: Nucleophiles like amines or thiols, palladium catalysts, and inert atmospheres.

Major Products:

    Oxidation: 1-(Benzenesulfonyl)-2-bromobenzene.

    Reduction: 1-(Benzenesulfanyl)-2-bromobenzene.

    Substitution: Various substituted benzenesulfinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 1-(Benzenesulfinyl)-2-bromobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Benzenesulfinyl)-2-bromobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Benzenesulfonyl)-2-bromobenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-(Benzenesulfanyl)-2-bromobenzene: Contains a sulfanyl group instead of a sulfinyl group.

    2-Bromobenzenesulfonamide: Features a sulfonamide group attached to the bromobenzene ring.

Uniqueness: 1-(Benzenesulfinyl)-2-bromobenzene is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and chemical properties compared to its sulfonyl and sulfanyl analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1-(benzenesulfinyl)-2-bromobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c13-11-8-4-5-9-12(11)15(14)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOOIBDZNFGCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550888
Record name 1-(Benzenesulfinyl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112921-52-5
Record name 1-(Benzenesulfinyl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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